
(2Z,2'Z)-3,3'-(1,4-phenylene)bis(2-methylacrylaldehyde)
Overview
Description
(2Z,2'Z)-3,3'-(1,4-phenylene)bis(2-methylacrylaldehyde), also known as PMMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PMMA is a type of polymer that is commonly used in the production of plastics, coatings, and adhesives. The compound has also been studied for its potential use in drug delivery systems and as a biosensor.
Scientific Research Applications
Photophysical Properties and Applications
Research has focused on the synthesis and properties of photoluminescent 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, which are highly photoluminescent phenylene vinylene oligomers. These compounds exhibit significant bathochromic shifts in their emission spectra, indicating potential applications in the field of photophysics and materials science for dye and sensor development (Lowe & Weder, 2002).
Synthesis and Optimization of Reaction Conditions
Researchers have also explored the rapid and catalyst-free synthesis of new bis(benzo[g]chromene) and bis(pyrano[3,2-c]chromene) derivatives. Using response surface methodology (RSM), they investigated the effects of reaction temperature and water content on product yields and reaction times, highlighting the optimization of reaction conditions with minimal experiments (Hosseini et al., 2019).
Construction of Metal-Organic Systems
Another area of research is the construction of copper metal–organic systems using flexible dicarboxylate ligands. These studies focus on how different conformations of the ligands and their functional substituents impact the formation of complex metal-organic structures (Dai et al., 2009).
Impact on Nonlinear Optical Properties
The impact of electron-withdrawing cyano groups on nonlinear optical properties has been investigated, specifically in donor-π-acceptor systems. These studies provide insights into how the position of acceptors affects linear and nonlinear optical properties, which is crucial for the development of optoelectronic materials (Kim et al., 2017).
Interplay of Weak Noncovalent Interactions
Research also includes the interplay of weak noncovalent interactions in conjugated positional isomers. Such studies offer valuable information on the stabilization of molecular structures and their optical properties, with potential applications in material science and molecular engineering (Udayakumar et al., 2019).
properties
IUPAC Name |
(Z)-2-methyl-3-[4-[(Z)-2-methyl-3-oxoprop-1-enyl]phenyl]prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-11(9-15)7-13-3-5-14(6-4-13)8-12(2)10-16/h3-10H,1-2H3/b11-7-,12-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJMNYLBIZPTKE-OXAWKVHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)C=C(C)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=C(C=C1)/C=C(\C=O)/C)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,2'Z)-3,3'-(1,4-phenylene)bis(2-methylacrylaldehyde) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





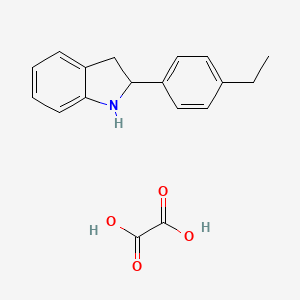

![tert-butyl 4-[(dibenzylamino)methyl]-4-hydroxytetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1440208.png)
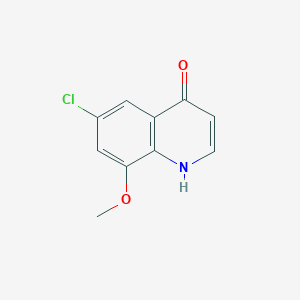

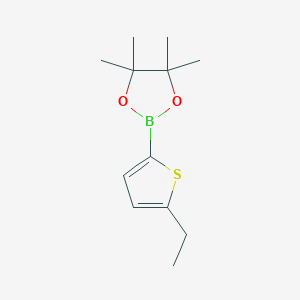

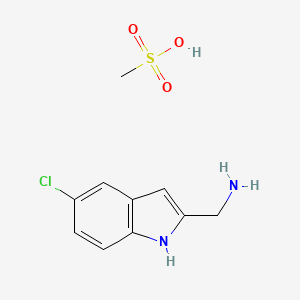
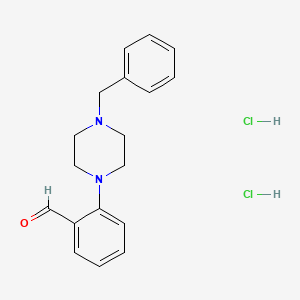
![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1440220.png)

